1-(2,6-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine, also known as MBZP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic properties, particularly in the treatment of psychiatric disorders such as depression and anxiety. In
Wirkmechanismus
The exact mechanism of action of 1-(2,6-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist and a dopamine receptor antagonist. By modulating the activity of these neurotransmitters in the brain, this compound may help to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. Additionally, this compound has a relatively low toxicity profile and is generally well tolerated in animal models. However, one limitation of using this compound in lab experiments is that it has not yet been approved for human use and its long-term safety profile is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine. One area of interest is the development of more potent and selective this compound analogs that may have greater therapeutic potential. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in the treatment of psychiatric and neurodegenerative disorders. Finally, more research is needed to determine the long-term safety profile of this compound and its potential for use in human patients.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine has been studied extensively for its potential therapeutic properties, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary clinical studies have suggested that it may be effective in treating anxiety and depression in humans. Additionally, this compound has been studied for its potential use as a cognitive enhancer and as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-16(2,3)15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDYRPJNNCPTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.